molecular formula C16H12FNO2 B8275061 2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione

2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione

Cat. No.: B8275061
M. Wt: 269.27 g/mol
InChI Key: OAVTZTWTPHEDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C16H12FNO2 and its molecular weight is 269.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C16H12FNO2/c17-14-8-4-2-6-12(14)10-18-15(19)9-11-5-1-3-7-13(11)16(18)20/h1-8H,9-10H2

InChI Key

OAVTZTWTPHEDTN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 800 mg (4.9 mmol) homophthalic anhydride, 680 mg (5.4 mmol) 2-fluorobenzylamine and 500 mg 4 Å molecular sieves in 1.5 mL toluene was stirred and heated at reflux overnight. A solution of 30% MeOH in CH2Cl2 was added, the resulting hot mixture filtered and the tiltrate concentrated to give 900 mg 2-(2-fluorobenzyl)-4H-isoquinoline-1,3-dione, mp 140°-144° C. A 500 mg (1.86 mmol) portion of this product was combined with 570 mg (3.71 mmol) DBU in 5 mL CH2Cl2 under argon, and cooled to -10° C. Isopropylsulfonyl chloride (290 mg, 2.04 mmol) was added, and after stirring 15 min the reaction was allowed to warm to room temperature. After 4 hr the reaction was diluted with EtOAc and worked up as in Example 1 giving 329 mg of the title compound, mp 174°-181° C.
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